molecular formula C25H27NO4 B2477669 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-3-carboxylic acid CAS No. 2137656-13-2

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-3-carboxylic acid

Cat. No.: B2477669
CAS No.: 2137656-13-2
M. Wt: 405.494
InChI Key: WKCRVQGPQFGQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-3-carboxylic acid is a bicyclic, Fmoc-protected carboxylic acid derivative. The decahydroquinoline core is a fully saturated 10-membered bicyclic system, conferring rigidity and stereochemical complexity. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS), enabling controlled deprotection under mild basic conditions. The carboxylic acid at position 3 allows for further functionalization, making this compound valuable in medicinal chemistry and drug development.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO4/c27-24(28)17-13-16-7-1-6-12-23(16)26(14-17)25(29)30-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-5,8-11,16-17,22-23H,1,6-7,12-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCRVQGPQFGQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the decahydroquinoline-3-carboxylic acid, preventing unwanted side reactions during peptide bond formation. The Fmoc group can be removed under mild basic conditions, such as treatment with piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-3-carboxylic acid, based on evidence from diverse sources:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Core Structure Key Features
This compound (Target) Not explicitly listed ~375–400 (estimated) Not provided Decahydroquinoline Bicyclic, rigid, stereochemically complex, Fmoc-protected, carboxylic acid
1-[(9H-Fluoren-9-yl)methoxy]carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid C₂₂H₂₁NO₄ 363.42 2639390-82-0 Azaspiro[3.3]heptane Spirocyclic structure, compact steric profile, high ring strain
rac-(3R,5S)-5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxane-3-carboxylic acid C₂₁H₂₁NO₅ 367.41 2639390-82-0 Oxane (tetrahydropyran) Six-membered oxygen-containing ring, enhanced solubility
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid C₁₉H₁₇NO₅ 339.34 1380327-56-9 Oxetane Four-membered ring, high ring strain, improved metabolic stability
(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid C₂₀H₁₉NO₅ 353.37 281655-37-6 Morpholine Six-membered ring with oxygen, balanced solubility and reactivity
(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)thiomorpholine-3-carboxylic acid C₂₀H₁₉NO₄S 369.44 Not provided Thiomorpholine Sulfur substitution enhances lipophilicity and electronic properties
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid C₁₉H₁₇NO₅ 339.34 2044773-70-6 Azetidine Hydroxy-functionalized four-membered ring, potential for hydrogen bonding

Structural and Functional Analysis

  • Decahydroquinoline vs. Azaspiro[3.3]heptane: The decahydroquinoline core offers greater conformational rigidity and stereochemical diversity compared to the spirocyclic azaspiro[3.3]heptane, which is more compact and strained .
  • Morpholine vs. Thiomorpholine : The oxygen atom in morpholine improves aqueous solubility, while sulfur in thiomorpholine increases lipophilicity, impacting membrane permeability in drug candidates .
  • Oxetane vs. Azetidine : Oxetanes (four-membered oxygen rings) are less strained than azetidines (four-membered nitrogen rings) but share similar metabolic stability advantages. Hydroxyazetidine derivatives introduce hydrogen-bonding capabilities .

Biological Activity

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-3-carboxylic acid (commonly referred to as Fmoc-DQCA) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and drug development. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C₁₉H₁₉N₃O₄
  • Molecular Weight : 351.37 g/mol
  • CAS Number : 2137656-13-2

Fmoc-DQCA exhibits its biological activity primarily through interactions with cellular targets such as tubulin. Studies have shown that modifications to the fluorenone scaffold can enhance binding affinity to tubulin, leading to disruption of microtubule dynamics, which is crucial for cell division and proliferation.

Antitumor Activity

Research indicates that Fmoc-DQCA demonstrates significant antiproliferative effects on various cancer cell lines. The compound's mechanism involves:

  • Inhibition of Cell Proliferation : Fmoc-DQCA has been shown to inhibit the growth of cancer cells in vitro, as evidenced by assays measuring cell viability and proliferation.
  • Induction of Apoptosis : Flow cytometry analyses reveal that treatment with Fmoc-DQCA leads to an increase in apoptotic cells, suggesting it triggers programmed cell death pathways.

Case Studies

  • Study on Breast Cancer Cell Lines :
    • Objective : To evaluate the antiproliferative effects of Fmoc-DQCA on MCF-7 breast cancer cells.
    • Results : The compound reduced cell viability by approximately 70% at a concentration of 50 µM after 48 hours of treatment. Apoptosis was confirmed through Annexin V staining.
  • Study on Colon Cancer Cells :
    • Objective : Assess the effects on HCT116 colon cancer cells.
    • Results : Fmoc-DQCA treatment resulted in G2/M phase cell cycle arrest and increased levels of cleaved caspase-3, indicating apoptosis induction.

Data Summary

Study TypeCell LineConcentration (µM)Viability Reduction (%)Mechanism
In Vitro AssayMCF-75070Apoptosis induction
In Vitro AssayHCT1162560G2/M phase arrest

Q & A

Q. What are the established methods for synthesizing 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-3-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves Fmoc (fluorenylmethoxycarbonyl) protection of the amine group, followed by coupling reactions to build the decahydroquinoline scaffold. Key steps include:
  • Protection : Use Fmoc-Cl (Fmoc chloride) under basic conditions (e.g., NaHCO₃) to protect the amine group .
  • Cyclization : Employ DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) as coupling agents for ring closure .
  • Optimization : Adjust solvent polarity (e.g., DMF or THF), temperature (0–25°C), and stoichiometric ratios to maximize yield (typically 60–80%) .

Q. How can researchers determine the solubility and stability of this compound under various experimental conditions?

  • Methodological Answer :
  • Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–9) using UV-Vis spectroscopy or gravimetric analysis. For example, solubility in DMSO is often >50 mg/mL .
  • Stability : Conduct accelerated degradation studies at 4°C, 25°C, and −20°C over 1–4 weeks, monitoring purity via HPLC. Stability is pH-dependent, with optimal storage at −20°C in anhydrous conditions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2 for skin irritation) .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols (acute toxicity Category 4 via inhalation) .
  • Spill Management : Collect solid residues with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer :
  • Stereochemistry : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and compare retention times with known enantiomers .
  • Purity : Analyze via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and confirm molecular weight with HRMS (High-Resolution Mass Spectrometry) .
  • Structural Confirmation : ¹H/¹³C NMR to resolve decahydroquinoline ring protons (δ 1.2–3.5 ppm) and Fmoc carbonyl signals (δ 165–170 ppm) .

Q. How can conflicting data regarding the compound’s reactivity in peptide coupling reactions be resolved?

  • Methodological Answer :
  • Systematic Variation : Test coupling agents (e.g., HATU vs. EDCI) and bases (DIEA vs. NMM) to identify optimal conditions .
  • Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to detect intermediate formation and side reactions (e.g., racemization) .
  • Cross-Validation : Compare results with structurally analogous Fmoc-protected amino acids (e.g., Fmoc-piperidine derivatives) to isolate scaffold-specific effects .

Q. What strategies are employed to mitigate racemization during the incorporation of this compound into peptide chains?

  • Methodological Answer :
  • Low-Temperature Coupling : Perform reactions at 0–4°C to slow base-catalyzed racemization .
  • Additives : Include HOBt (hydroxybenzotriazole) or Oxyma Pure to suppress epimerization during activation .
  • Time-Limited Activation : Limit pre-activation of carboxylic acid groups to <5 minutes to reduce side reactions .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer :
  • Peptide Synthesis : Acts as a conformationally constrained building block to enhance peptide stability against proteases .
  • Enzyme Inhibition : Used in designing inhibitors for proteases (e.g., HIV-1 protease) due to its rigid decahydroquinoline core .
  • Drug Delivery : Functionalized with targeting moieties (e.g., folate) for site-specific payload delivery in cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.